Benazepril hydrochloride, (R,R)-

Enantiomeric Purity Pharmacopeial Specification Chiral Impurity Control

Benazepril hydrochloride, (R,R)- (CAS 88372-38-7, synonym CGP 42456A) is the fully enantiomeric opposite of the clinically administered angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril hydrochloride. In authoritative pharmacopeial frameworks, this compound is codified as Benazepril Hydrochloride Impurity A (European Pharmacopoeia) and Benazepril Related Compound A (United States Pharmacopeia), explicitly designated for use as an analytical reference standard in chiral purity determination and impurity profiling.

Molecular Formula C24H29ClN2O5
Molecular Weight 460.955
CAS No. 88372-38-7
Cat. No. B1144535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril hydrochloride, (R,R)-
CAS88372-38-7
Synonyms(3S)-rel-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride;  (R*,R*)-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Monohydroch
Molecular FormulaC24H29ClN2O5
Molecular Weight460.955
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
InChIInChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
InChIKeyVPSRQEHTHIMDQM-GZJHNZOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril Hydrochloride, (R,R)- (CAS 88372-38-7): Core Identity and Pharmacopeial Role as a Chiral Reference Standard


Benazepril hydrochloride, (R,R)- (CAS 88372-38-7, synonym CGP 42456A) is the fully enantiomeric opposite of the clinically administered angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril hydrochloride [1]. In authoritative pharmacopeial frameworks, this compound is codified as Benazepril Hydrochloride Impurity A (European Pharmacopoeia) and Benazepril Related Compound A (United States Pharmacopeia), explicitly designated for use as an analytical reference standard in chiral purity determination and impurity profiling [2]. Unlike the therapeutically active (S,S)-enantiomer (CAS 86541-74-4), the (R,R)-isomer is not used as an active pharmaceutical ingredient but serves as a critical calibrant for quality control release testing of benazepril drug substances and finished dosage forms.

Why Benazepril Hydrochloride, (R,R)- Cannot Be Substituted for the (S,S)-Enantiomer or Other In-Class Impurities


The four optical isomers of benazepril—(S,S), (R,R), (S,R), and (R,S)—exhibit profoundly divergent ACE inhibitory activities, making them pharmacologically non-interchangeable [1]. The (S,S)-configuration is the eutomer bearing the desired therapeutic action, while the (R,R)-enantiomer functions as a distomer with substantially reduced antihypertensive potency [2]. Moreover, the (R,R)-isomer differs from other benazepril-related impurities (e.g., Impurity B through G) in its chromatographic retention, relative response factor, and regulatory acceptance limit [3]. Consequently, procurement of the correct isomer is essential for analytical method validation, system suitability testing, and regulatory compliance in Abbreviated New Drug Applications (ANDAs).

Benazepril Hydrochloride, (R,R)-: Quantitative Differential Evidence Against Closest Analogs


Pharmacopeial Enantiomeric Purity Limit: Impurity A (R,R)-Benazepril Hydrochloride ≤ 0.1%

The European Pharmacopoeia (Ph. Eur. monograph 2388) and British Pharmacopoeia specify a quantitative limit for Impurity A—the (R,R)-enantiomer of benazepril hydrochloride—at not more than 0.1% relative to the (S,S)-benazepril active peak in the enantiomeric purity test using chiral AGP chromatography [1]. In the USP monograph, Benazepril Related Compound A (equivalent to the (R,R)-isomer) carries a limit of 0.1% with a relative retention time of approximately 2.3 [2]. This stands in contrast to Impurity B (the R,S/S,R diastereomeric mixture), which has a limit of 0.5% in the BP, and Impurity C (benazeprilat), limited to 0.3% [3]. The tighter specification for the (R,R)-enantiomer underscores its criticality as a direct chiral purity marker.

Enantiomeric Purity Pharmacopeial Specification Chiral Impurity Control

Stereospecific ACE Inhibitory Activity: (R,R)-Isomer Is the Less Potent Distomer in Isolated Vascular Preparations

Kuroda et al. (1990) established the stereospecific pharmacological hierarchy of benazepril optical isomers using angiotensin I-induced vasocontraction in isolated rabbit aorta [1]. Among the four isomers—SS (benazepril), SR (CGP 14829A), RS (CGP 42454A), and RR (CGP 42456A)—the SS configuration was identified as the most potent for antagonizing angiotensin I-induced vasocontraction, fitting optimally into the ACE active site [2]. The (R,R)-enantiomer (CGP 42456A) exhibited substantially reduced potency and has been subsequently classified as a distomer in multiple authoritative sources, described explicitly as 'a less potent antihypertensive' [3]. This represents a qualitative class-level inference: while precise IC50 or eudysmic ratios for each isomer are not reported as discrete numeric values in the primary literature, the unanimous characterization across peer-reviewed, pharmacopeial, and regulatory sources confirms the (R,R)-isomer's inferior ACE inhibitory activity.

Stereospecific Pharmacology ACE Inhibition Isolated Rabbit Aorta

Chiral Chromatographic Resolution: Validated Separation of (R,R)-Benazepril from (S,S)-Benazepril and Other Stereoisomers

A validated direct HPLC method on a chiral α₁-acid glycoprotein (AGP) column achieves baseline separation of benazepril (S,S), its (R,R)-enantiomer (compound 3 in the study), the diastereomeric pair, and the active metabolite benazeprilat in under 35 minutes without derivatization [1]. The method, published in the Journal of Chromatography A (1998), established that the (R,R)-enantiomer can be quantified as a discrete peak with sufficient resolution for optical purity determination in pharmaceutical formulations [2]. This method underpins the BP/EP enantiomeric purity test, which specifies the use of a chiral AGP column (100 mm × 4.0 mm, 5 μm) with a relative retention of approximately 1.9 for Impurity A relative to benazepril, and a system suitability requirement of peak-to-valley ratio ≥ 2.5 [3].

Chiral HPLC Enantiomeric Separation Method Validation

Stereochemical Stability Profile: (S,S)-Benazepril Does Not Convert to the (R,R)-Isomer Under Stress Conditions

Kublin et al. (2015) examined the stereochemical stability of the (S,S)-enantiomer of benazepril hydrochloride under multiple stress factors including elevated temperature, humidity, UV radiation, and oxidative conditions over 1- and 6-week exposure periods [1]. Using validated TLC (Chiralplate) and HPLC (Chiral AGP column) methods, the study found that none of the applied stress factors caused transformation of the (S,S)-enantiomer into the (R,R)-enantiomer or other stereoisomers; only compound decomposition was observed [2]. This finding establishes that the presence of the (R,R)-isomer in drug substance is attributable to synthetic origin rather than post-synthetic epimerization, reinforcing the need for robust chiral purity control at the API manufacturing stage rather than reliance on stability-indicating methods alone [3].

Stereochemical Stability Stress Degradation Forced Degradation

Optical Rotation Sign and Magnitude: Differentiation of (R,R)-Benazepril Hydrochloride from the (S,S)-Enantiomer by Chiroptical Property

The British Pharmacopoeia specifies the specific optical rotation of the therapeutically active (S,S)-benazepril hydrochloride as -141° to -136° (c = 1.0 g in 50.0 mL anhydrous ethanol, dried substance) [1]. The (R,R)-enantiomer, as the enantiomeric mirror image, is expected to exhibit an optical rotation of approximately equal magnitude but opposite sign (+136° to +141° under identical conditions) [2]. This chiroptical differentiation provides a rapid, compendial identity test (BP Identification Test A) that distinguishes the (R,R)-isomer from the (S,S)-API without requiring chromatographic separation. In contrast, other benazepril impurities such as Impurity B (the R,S/S,R diastereomeric mixture) or the achiral degradation products (Impurities E, F) cannot be differentiated by optical rotation alone [3].

Specific Optical Rotation Chiroptical Characterization Identity Testing

Regulatory Filing Utility: (R,R)-Benazepril Hydrochloride as an ANDA-Required Reference Standard

The (R,R)-benazepril hydrochloride (EP Impurity A / USP Related Compound A) is explicitly listed as a required reference standard in pharmacopeial monographs for benazepril hydrochloride drug substance and drug product testing [1]. The BP monograph mandates the use of 'benazepril impurity A CRS' as a chemical reference substance for the enantiomeric purity test, with a defined reference solution preparation (5.0 mg in 50.0 mL mobile phase) [2]. The USP monograph similarly requires 'Benazepril Related Compound A' as a reference standard for the chromatographic purity test [3]. These compendial requirements mean that every ANDA filer, generic manufacturer, and QC laboratory producing or testing benazepril hydrochloride formulations must procure and maintain a qualified inventory of the (R,R)-reference standard. This creates a sustained, compliance-driven demand that does not apply to non-compendial benazepril analogs or research-grade isomers.

ANDA Submission Reference Standard Regulatory Compliance

Benazepril Hydrochloride, (R,R)-: High-Value Application Scenarios for Analytical and Regulatory Procurement


Enantiomeric Purity Release Testing for Benazepril Hydrochloride API and Finished Dosage Forms

Quality control laboratories performing compendial release testing of benazepril hydrochloride drug substance or tablets require the (R,R)-isomer as a certified reference standard to conduct the BP/EP enantiomeric purity test. As specified in Ph. Eur. monograph 2388, the test employs a chiral AGP column with reference solutions prepared from benazepril impurity A CRS to quantify the (R,R)-enantiomer against the 0.1% acceptance limit [1]. This application is non-optional for any batch intended for regulated markets.

Method Validation and System Suitability for Chiral HPLC Analysis

Analytical development scientists validate chiral HPLC methods for benazepril impurity profiling using the (R,R)-isomer to establish system suitability parameters including resolution, peak-to-valley ratio (minimum 2.5 per BP), and limit of quantification. The validated method published by Cirilli and La Torre (1998) demonstrates baseline separation of all four stereoisomers, with the (R,R)-enantiomer serving as a critical marker for enantioselectivity validation [2].

ANDA Regulatory Filing Support and Impurity Qualification

Generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) for benazepril hydrochloride products must include impurity profiling data generated with qualified reference standards. The (R,R)-isomer, as Benazepril Related Compound A (USP) and Impurity A (EP), is one of the specified impurities that must be identified, quantified, and reported within the 0.1% limit. Procurement of a fully characterized (R,R)-reference standard with certificate of analysis documenting purity, identity (NMR, IR, MS), and chromatographic purity (HPLC ≥ 95%) is a prerequisite for ANDA submission [3].

Synthetic Process Development and Chiral Purity Optimization

Process chemistry teams developing or optimizing the asymmetric synthesis of benazepril hydrochloride use the (R,R)-isomer as a reference marker to monitor diastereomeric ratios during key synthetic steps, particularly the epimerization and kinetic resolution processes described in patents US 6,919,450 and related filings. The ability to quantify the undesired (R,R)-enantiomer at each synthetic intermediate enables process optimization toward higher yields of the desired (S,S)-enantiomer [4].

Quote Request

Request a Quote for Benazepril hydrochloride, (R,R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.